

An In-depth Technical Guide to Mannanase Enzyme Classification and Families

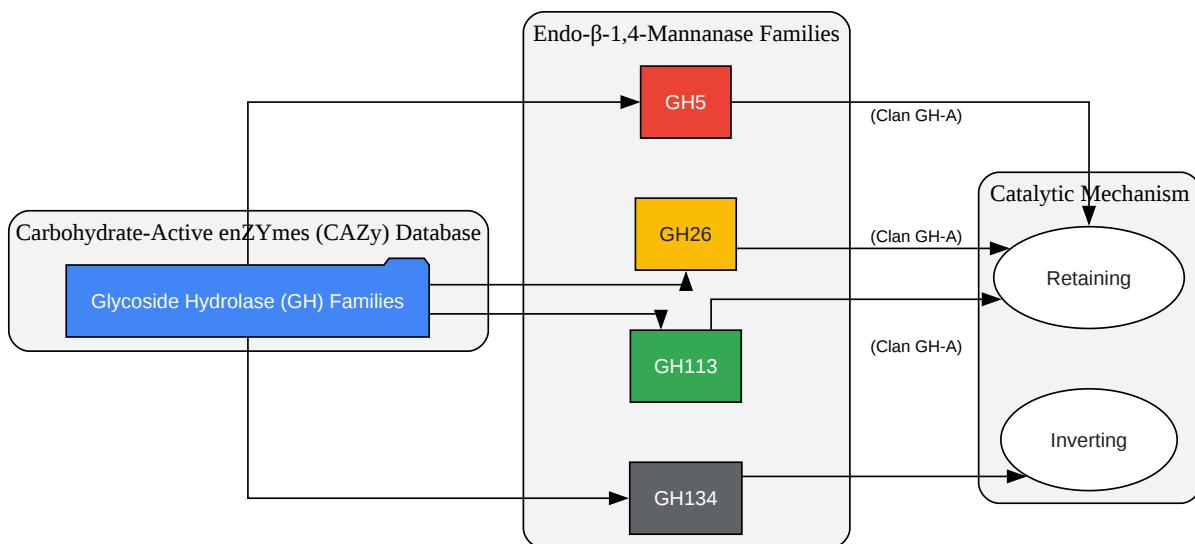
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mannanase

Cat. No.: B13387028

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo- β -1,4-**mannanases** (EC 3.2.1.78), commonly referred to as **mannanases**, are a class of glycoside hydrolases that catalyze the random cleavage of β -1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans. These complex polysaccharides are major components of hemicellulose in plant cell walls, particularly abundant in softwoods, and also serve as storage carbohydrates in the seeds of many leguminous plants. The enzymatic degradation of mannans is of significant interest in various industrial applications, including the production of biofuels, food and feed processing, and in the pharmaceutical industry for the development of prebiotics and therapeutics. This guide provides a detailed overview of the classification of **mannanase** enzymes, their respective families, key biochemical properties, and the experimental protocols used for their characterization.

Mannanase Classification: The Glycoside Hydrolase Families

Based on amino acid sequence similarities, **mannanases** are primarily classified into several Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database. The principal families containing endo- β -1,4-**mannanases** are GH5, GH26, GH113, and GH134. These families exhibit distinct structural features and catalytic mechanisms.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of endo- β -1,4-mannanases into major Glycoside Hydrolase families.

Glycoside Hydrolase Family 5 (GH5)

The GH5 family is a large and diverse family of glycoside hydrolases that includes enzymes with various specificities, such as cellulases, xylanases, and mannanases. Mannanases within this family, particularly in subfamily 8 (GH5_8), are found in a wide range of organisms, including bacteria, fungi, and plants.^{[1][2]} They typically possess a classic $(\beta/\alpha)8$ -barrel fold and employ a retaining catalytic mechanism.^[3]

Glycoside Hydrolase Family 26 (GH26)

Primarily composed of endo- β -1,4-mannanases, the GH26 family also contains some enzymes with β -1,3:1,4-glucanase and β -1,3-xylanase activities.^[4] These enzymes are

predominantly of bacterial origin. Structurally, GH26 **mannanases** also adopt a $(\beta/\alpha)8$ TIM barrel fold and utilize a retaining catalytic mechanism, belonging to the GH-A clan.^{[4][5]} Recent studies have highlighted the specificity of GH26 **mannanases** for mannose at both the -1 and -2 subsites of the active site.^[5]

Glycoside Hydrolase Family 113 (GH113)

GH113 is a more recently characterized family of β -**mannanases**. Members of this family also belong to the GH-A clan, sharing the $(\beta/\alpha)8$ -barrel fold and a retaining catalytic mechanism with GH5 and GH26 enzymes.^{[6][7]} However, they exhibit distinct substrate-binding features.^[8] For instance, some GH113 **mannanases** have a preference for glucomannan over galactomannan.^[6]

Glycoside Hydrolase Family 134 (GH134)

In contrast to the aforementioned families, GH134 β -**mannanases** are characterized by an inverting catalytic mechanism.^[7] This family was more recently discovered and its members have been identified in fungi and bacteria.^{[9][10]} Structurally, they adopt a lysozyme-like fold, which is distinct from the $(\beta/\alpha)8$ -barrel structure of the other major **mannanase** families.^[11]

Comparative Biochemical Properties of Mannanase Families

The different **mannanase** families exhibit a range of biochemical properties, including optimal pH, optimal temperature, and kinetic parameters. These properties are crucial for their industrial applicability.

Family	Organism Example	Optimal pH	Optimal Temperature (°C)	Substrate	K _m (mg/mL)	V _{max} (μmol/mg/mg)	Reference
GH5	Trichoderma asperellum ND-1	4.0	65	Locust Bean Gum	1.34	749.14	[12]
	Penicillium aculeatum APS1	5.5	70	Locust Bean Gum	2.17	250	[13]
	Aspergillus niger ATCC 26011	5.0	70	Guar Gum	2.67	-	[11]
GH26	Symbiotic protist of Reticulitermes speratus (RsMan2 6C)	5.5	-	Glucomannan	-	-	[5][14]
	Bacillus sp.	-	50-60	-	-	-	[3]
GH113	Alicyclobacillus sp. A4 (Man113 A)	-	-	Mannohexaose	3.9 mM	-	[7]

	Aspergillus						
	us	Neutral		Locust			
GH134	oryzae	to	-	Bean	-	-	[15][16]
	(AoMan1	Alkaline		Gum			
	34A)						
	Streptomyces sp.						
NRRL B-24484	4.0-6.5	-	Glucomannan	-	-	-	[9]
(SsGH134)							

Note: Direct comparison of K_m and V_{max} values should be done with caution due to variations in assay conditions and substrates used in different studies.

Catalytic Mechanism of Retaining Mannanases

Mannanases belonging to families GH5, GH26, and GH113 utilize a retaining double-displacement catalytic mechanism. This mechanism involves two key carboxylic acid residues in the active site: a general acid/base catalyst and a nucleophile. The reaction proceeds in two steps, resulting in the net retention of the anomeric configuration of the newly formed reducing end.

[Click to download full resolution via product page](#)

Caption: The double-displacement catalytic mechanism of retaining β -mannanases.

Experimental Protocols

Mannanase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This colorimetric assay is widely used to quantify the amount of reducing sugars released from a mannan substrate by the action of **mannanase**.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions and heat. The resulting colored compound absorbs light at 540 nm, and the absorbance is proportional to the concentration of reducing sugars.

Materials:

- Substrate solution: 0.5% (w/v) locust bean gum or other mannan substrate in an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
- Enzyme solution: Suitably diluted **mannanase** in the same buffer.
- DNS reagent.
- D-mannose standard solutions (for calibration curve).
- Spectrophotometer.

Procedure:

- Pre-incubate 100 μ L of the enzyme solution and 900 μ L of the substrate solution separately at the desired reaction temperature (e.g., 50°C) for 5 minutes.
- Initiate the reaction by mixing the enzyme and substrate solutions.
- Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the reaction temperature.
- Stop the reaction by adding 1.5 mL of DNS reagent and boiling for 5-10 minutes.

- Cool the tubes to room temperature and measure the absorbance at 540 nm.
- Prepare a standard curve using D-mannose to determine the concentration of reducing sugars released.
- One unit of **mannanase** activity is typically defined as the amount of enzyme that releases 1 μ mol of reducing sugar equivalents per minute under the specified assay conditions.[17][18][19]

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative analysis of the products of mannan hydrolysis, allowing for the visualization of the different manno-oligosaccharides produced.

Principle: The components of the hydrolysis reaction mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel on a TLC plate) and a mobile phase (eluent).

Materials:

- Silica gel TLC plates.
- Developing chamber.
- Eluent (e.g., a mixture of butanol, acetic acid, and water).[20]
- Visualization reagent (e.g., orcinol/sulfuric acid spray).[20]
- Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, etc.).
- Heat gun or oven for visualization.

Procedure:

- Spot a small volume (e.g., 2 μ L) of the hydrolysis reaction mixture and the manno-oligosaccharide standards onto the baseline of a TLC plate.[21]

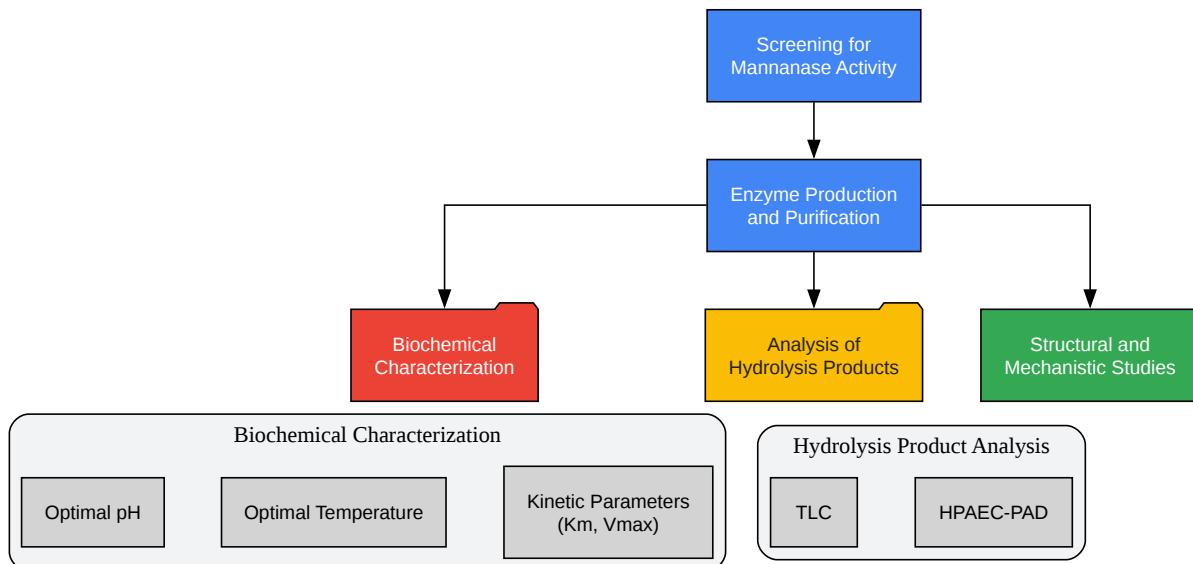
- Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the eluent level.
- Allow the eluent to ascend the plate until it nears the top.
- Remove the plate from the chamber and dry it completely.
- Spray the plate with the visualization reagent and heat until the spots become visible.
- Compare the migration of the hydrolysis products with the standards to identify the composition of the hydrolysate.[\[22\]](#)[\[23\]](#)

Analysis of Hydrolysis Products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and quantitative method for the separation and detection of carbohydrates, including manno-oligosaccharides, without the need for derivatization.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected electrochemically using a gold electrode in a pulsed amperometric detector.

Materials:


- HPAEC system equipped with a PAD detector.
- Anion-exchange column (e.g., CarboPac series).
- High-purity water.
- Sodium hydroxide and sodium acetate solutions for the mobile phase.
- Manno-oligosaccharide standards.

Procedure:

- Prepare the mobile phase eluents (e.g., water, sodium hydroxide, and sodium acetate solutions).
- Equilibrate the HPAEC system with the initial mobile phase conditions.
- Inject a filtered and diluted sample of the hydrolysis reaction mixture.
- Separate the manno-oligosaccharides using a suitable gradient of the mobile phase.
- Detect the eluted carbohydrates with the PAD detector.
- Quantify the different manno-oligosaccharides by comparing their peak areas to those of known standards.[\[1\]](#)[\[24\]](#)

Experimental Workflow for Mannanase Characterization

A typical workflow for the characterization of a novel **mannanase** involves several key steps, from the initial screening to the detailed biochemical analysis.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the characterization of a novel **mannanase**.

Conclusion

The classification of **mannanases** into distinct Glycoside Hydrolase families provides a framework for understanding their structure-function relationships. The differences in their catalytic mechanisms and biochemical properties are critical for selecting the appropriate enzyme for specific industrial or research applications. The detailed experimental protocols provided in this guide offer a practical resource for the characterization of these important enzymes, facilitating further research and development in the fields of biotechnology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of Mannanase-Producing Bacteria for Potential Symbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cazypedia.org [cazypedia.org]
- 4. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β -Mannanase from a Symbiotic Protist of the Termite *Reticulitermes speratus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Glycoside Hydrolase Family 113 Endo- β -1,4-Mannanase from *Alicyclobacillus* sp. Strain A4 and Insight into the Substrate Recognition and Catalytic Mechanism of This Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113 β -1,4-mannanase from *Amphibacillus xylanus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of pH-tolerant and thermostable GH 134 β -1,4-mannanase SsGH134 possessing carbohydrate binding module 10 from *Streptomyces* sp. NRRL B-24484 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel β -1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biochemical analyses of a novel acidophilic GH5 β -mannanase from *Trichoderma asperellum* ND-1 and its application in mannooligosaccharides production from galactomannans [frontiersin.org]
- 12. Thermotolerant and protease-resistant GH5 family β -mannanase with CBM1 from *Penicillium aculeatum* APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical characterization of thermostable β -1,4-mannanase belonging to the glycoside hydrolase family 134 from *Aspergillus oryzae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. A new acidophilic thermostable endo-1,4- β -mannanase from *Penicillium oxalicum* GZ-2: cloning, characterization and functional expression in *Pichia pastoris* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and Characterization of a Thermostable β -Mannanase from *Bacillus subtilis* BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and characterization of β -mannanase from *Aspergillus terreus* and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 19. erndim.org [erndim.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mannanase Enzyme Classification and Families]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13387028#mannanase-enzyme-classification-and-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com